molecular formula C14H16F3NO2 B8810414 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

Cat. No. B8810414
M. Wt: 287.28 g/mol
InChI Key: HHHCJOSLUPRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741923B2

Procedure details

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile obtained in step 1 (28 g; 104.37 mmol) was dissolved in MeOH (280 mL) to which was added sodium hydroxide (336 mL; 5 M) and the reaction mixture was heated at 100° C. for 7 h. After this time, reaction mixture was cooled to 0° C. and acidified to pH ˜2 with HCl (5N). Product precipitated as a white solid that was filtered, washed with water and dried under vacuum to give the title compound as a white powder (27.50 g; 91%). 1H NMR (DMSO-d6) δ 13.30 (bs, 1H), 8.20-8.14 (m, 2H), 7.68 (d, J=8.2 Hz, 1H), 3.08 (m, 1H), 3.10-3.06 (m, 1H), 2.90-2.86 (m, 1H), 2.59-2.54 (m, 1H), 1.77-1.25 (m, 6H), 0.72 (d, J=6.0 Hz, 3H). HPLC (Method B) Rt 5.37 min (Purity: 99.8%). LC/MS (Method B): 288.2 (M+H)+.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:15]=[CH:14][C:11]([C:12]#N)=[CH:10][C:9]=1[C:16]([F:19])([F:18])[F:17].[OH-:20].[Na+].Cl.C[OH:24]>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:15]=[CH:14][C:11]([C:12]([OH:24])=[O:20])=[CH:10][C:9]=1[C:16]([F:19])([F:18])[F:17] |f:1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
CC1N(CCCC1)C1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
280 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
336 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Product precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
that was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1N(CCCC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.